ethyl 3-(3-chlorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate
Description
Ethyl 3-(3-chlorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a complex heterocyclic compound featuring a benzoxadiazocine core, a fused bicyclic system with oxygen, nitrogen, and sulfur atoms. Key structural elements include:
- A methoxy group at position 10, which may influence electronic properties and solubility.
- A thioxo (C=S) group at position 4, enhancing conformational rigidity and intermolecular interactions.
Structural elucidation of such compounds typically employs X-ray crystallography (via programs like SHELXL or OLEX2 ) and spectroscopic methods (e.g., NMR and UV-Vis, as in ).
Properties
IUPAC Name |
ethyl 10-(3-chlorophenyl)-6-methoxy-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4S/c1-4-27-19(25)16-17-14-9-6-10-15(26-3)18(14)28-21(16,2)24(20(29)23-17)13-8-5-7-12(22)11-13/h5-11,16-17H,4H2,1-3H3,(H,23,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPRYQVIVNSBNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C3=C(C(=CC=C3)OC)OC1(N(C(=S)N2)C4=CC(=CC=C4)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(3-chlorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a complex organic compound with a unique benzoxadiazocine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities related to various therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 432.9 g/mol. Its structural features include:
- Benzoxadiazocine Core : This core structure is significant for biological activity.
- Thioxo Group : Often associated with enhanced antimicrobial and anticancer properties.
- Chlorophenyl and Methoxy Substituents : These groups may influence the compound's interaction with biological targets.
1. Antimicrobial Activity
Research indicates that compounds similar to ethyl 3-(3-chlorophenyl)-10-methoxy have exhibited notable antimicrobial properties. The thioxo group is linked to enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that such derivatives can inhibit bacterial growth effectively.
| Compound | Activity | Target Organisms |
|---|---|---|
| Ethyl 3-(3-chlorophenyl)-10-methoxy | Antibacterial | E. coli, S. aureus |
| Ethyl 3-(4-bromophenyl)-10-methoxy | Antifungal | C. albicans |
2. Anticancer Activity
The compound has been studied for its anticancer properties. Mechanisms of action include:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways.
- Antioxidant Activity : The methoxy group may contribute to antioxidant properties that protect cells from oxidative stress.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for developing more effective derivatives. The presence of specific substituents significantly influences the biological activity of the compound.
| Substituent | Effect on Activity |
|---|---|
| Chlorophenyl | Enhances antibacterial activity |
| Methoxy | Contributes to antioxidant properties |
| Thioxo | Increases overall biological efficacy |
Case Study 1: Antimicrobial Efficacy
A study conducted on various thioxo derivatives, including ethyl 3-(3-chlorophenyl)-10-methoxy, revealed significant antibacterial activity against common pathogens. The minimum inhibitory concentration (MIC) was determined for several strains, showing promising results for further development into therapeutic agents.
Case Study 2: Anticancer Potential
In vitro assays demonstrated that the compound could inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The induction of apoptosis was confirmed through flow cytometry analysis, indicating its potential as an anticancer agent.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a class of polycyclic heterocycles with fused nitrogen-oxygen systems. Below is a comparative analysis with structurally related analogs:
Table 1: Structural Comparison of Benzoxadiazocine Derivatives
Key Findings:
Conformational Rigidity : The thioxo group stabilizes the bicyclic system more effectively than carbonyl (C=O) groups in analogs, as observed in crystallographic studies using SHELXL .
Solubility: The methoxy and ester groups improve aqueous solubility relative to nonpolar derivatives, a critical factor in drug design.
Methodological Approaches in Comparative Analysis
Crystallographic Tools:
- SHELXL : Widely used for refining small-molecule structures, particularly for resolving complex torsional angles in heterocycles .
- OLEX2 : Integrates structure solution and refinement, enabling visualization of intermolecular interactions (e.g., hydrogen bonds involving the thioxo group) .
Spectroscopic Techniques:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
